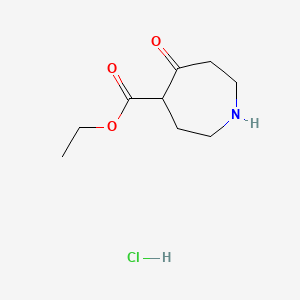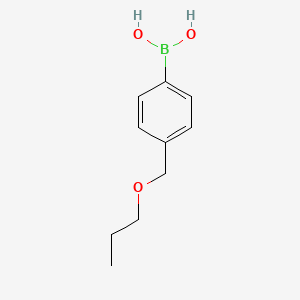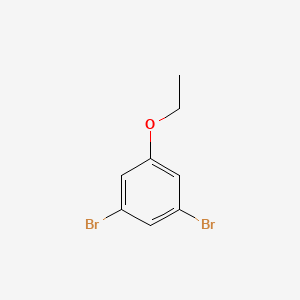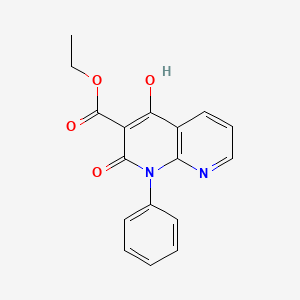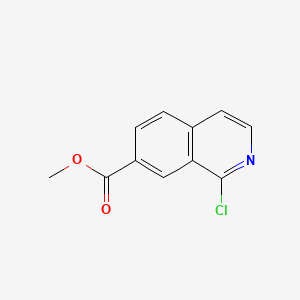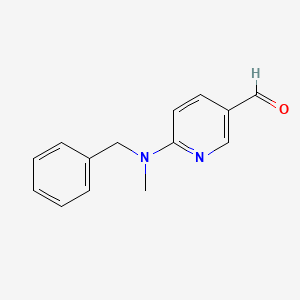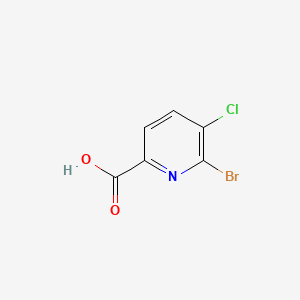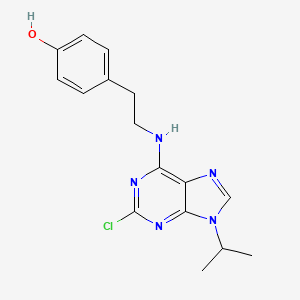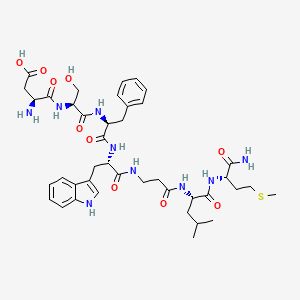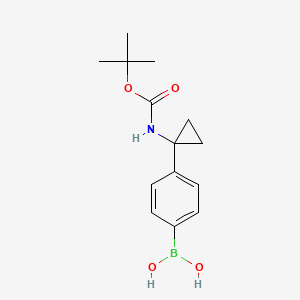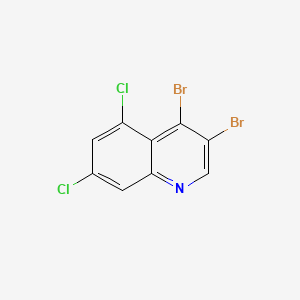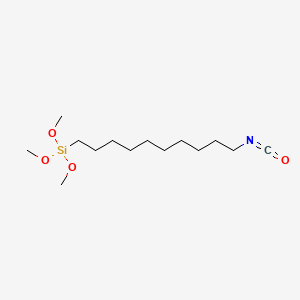
10-Isocyanatodecyltrimethoxysilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-Isocyanatodecyltrimethoxysilane is a chemical compound with the formula C14H29NO4Si . It contains 48 bonds in total, including 19 non-H bonds, 2 multiple bonds, 14 rotatable bonds, 2 double bonds, and 1 isocyanate .
Molecular Structure Analysis
The molecular structure of this compound includes 29 Hydrogen atoms, 14 Carbon atoms, 1 Nitrogen atom, and 4 Oxygen atoms . It also contains 1 isocyanate group (aliphatic) . The structure data file (SDF/MOL File) contains the information about the atoms, bonds, connectivity, and coordinates of the molecule .科学的研究の応用
Understanding Toxic Effects and Countermeasures
Studies on isocyanates, closely related to 10-Isocyanatodecyltrimethoxysilane, reveal the noxious effects of these compounds, including irritation and inflammation upon exposure. Notably, the activation of the TRPA1 receptor by isocyanates triggers these adverse reactions. Understanding the interaction between isocyanates and TRPA1 can aid in developing countermeasures against the harmful effects of isocyanates in industrial settings (Bessac et al., 2009).
Microencapsulation in Self-Healing Paints
The field of microencapsulation, particularly in self-healing paints, has seen the application of compounds similar to this compound. For example, robust composite-shell microcapsules using silane agents and isocyanates have been developed to store liquids that repair scratches in paints. The strength and solvent resistance of these microcapsules are crucial for their performance in protective coatings (Patchan et al., 2015).
Surface Modification of Cotton Nanocrystals
Surface modification techniques have utilized silane agents with isocyanate groups, akin to this compound, to alter the hydrophilic nature of materials like cotton nanocrystals. This modification is critical for enhancing the compatibility of these nanocrystals with hydrophobic polymer matrices, improving the performance of nanocomposites in various applications (Taipina et al., 2013).
将来の方向性
作用機序
Target of Action
10-Isocyanatodecyltrimethoxysilane is a coupling agent that specifically reacts with amine functions to form an urea ligation or with alcohol function to form an urethane linkage . These targets play a crucial role in the compound’s mechanism of action.
Mode of Action
The compound interacts with its targets (amine and alcohol functions) through a chemical reaction. When it encounters an amine function, it forms an urea ligation. When it encounters an alcohol function, it forms an urethane linkage . These interactions result in changes at the molecular level, altering the properties of the substances involved.
Result of Action
The molecular and cellular effects of this compound’s action are primarily the formation of urea ligations and urethane linkages when it reacts with amine and alcohol functions, respectively . These reactions can alter the properties of the substances involved, potentially leading to various downstream effects.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it has been noted that the compound is moisture sensitive , suggesting that the presence of water could affect its reactivity. Additionally, factors such as temperature, pH, and the presence of other chemicals could also potentially influence its action.
特性
IUPAC Name |
10-isocyanatodecyl(trimethoxy)silane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29NO4Si/c1-17-20(18-2,19-3)13-11-9-7-5-4-6-8-10-12-15-14-16/h4-13H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUOFKJBNQHCAKJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCCCCCCCCCN=C=O)(OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29NO4Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.47 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
